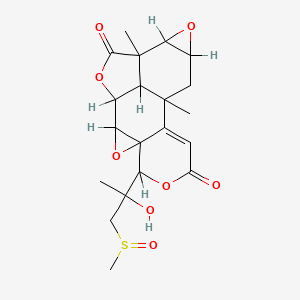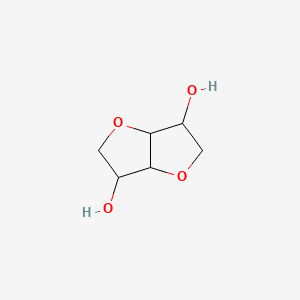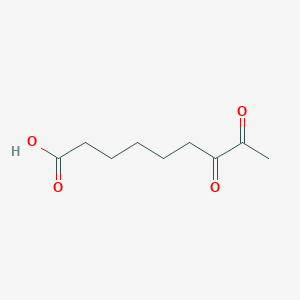
7,8-Dioxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dioxononanoic acid is an oxo carboxylic acid.
Scientific Research Applications
1. X-Ray Crystal Structure Analysis
The structure of compounds related to 7,8-dioxononanoic acid, such as 4,7-dioxononanoic acid, has been studied using X-ray crystallography. This analysis helps in understanding the molecular arrangements and interactions within these compounds. Notably, the X-ray crystallography of 4,7-dioxononanoic acid revealed insights into crystal packing and dipole-dipole interactions, which are critical for understanding the properties and behaviors of these acids at the molecular level (Abeysekera, Padumadasa, & Mala, 2013).
2. Biological Implications and Enzyme Inhibition
Research has been conducted on the inhibition of enzymes by analogs of 7,8-dioxononanoic acid. For instance, studies on Mycobacterium tuberculosis identified that analogs like 7,8-diaminopelargonic acid aminotransferase could be potential targets for drug development. Understanding the interaction of these analogs with enzymes provides valuable insights for therapeutic applications (Mann, Colliandre, Labesse, & Ploux, 2009).
3. Simulation of Oxidative Stress
The compound 8-oxo-7,8-dihydroguanosine, closely related to 7,8-dioxononanoic acid, has been studied in the context of oxidative stress simulation. This research is crucial in understanding how oxidative stress affects DNA and RNA in biological cells, leading to mutations and diseases like cancer. Techniques like electrochemically assisted injection coupled with capillary electrophoresis and mass spectrometry have been utilized in these studies (Scholz, Palatzky, & Matysik, 2013).
4. Synthesis for Lipophilic Oligonucleotides
The synthesis of novel phosphoramidite building blocks for the preparation of lipophilic oligonucleotides is another application area. This research is significant in the field of biochemistry, particularly in the synthesis and study of nucleotides and their analogs (Köstler & Rosemeyer, 2009).
5. Role in DNA Repair and Glycosylase Activity
Investigations into the role of compounds like 7,8-dihydro-8-oxoguanine, a derivative of 7,8-dioxononanoic acid, have been conducted in relation to DNA repair. Understanding how these compounds interact with DNA glycosylases, which are crucial in DNA repair mechanisms, provides insights into cellular responses to DNA damage (Dalhus et al., 2011).
properties
Product Name |
7,8-Dioxononanoic acid |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
7,8-dioxononanoic acid |
InChI |
InChI=1S/C9H14O4/c1-7(10)8(11)5-3-2-4-6-9(12)13/h2-6H2,1H3,(H,12,13) |
InChI Key |
LUCODFUPVSYZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



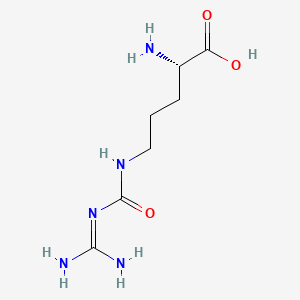
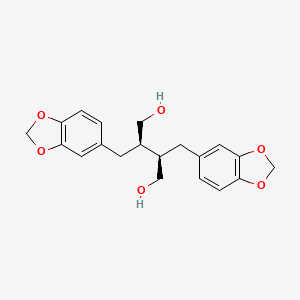
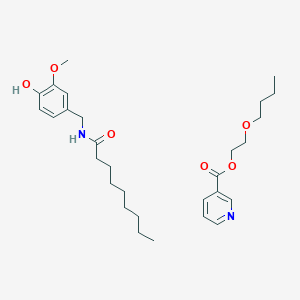

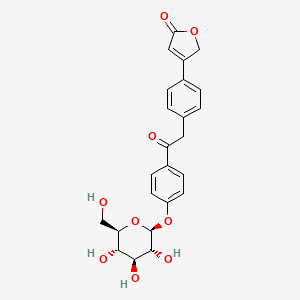
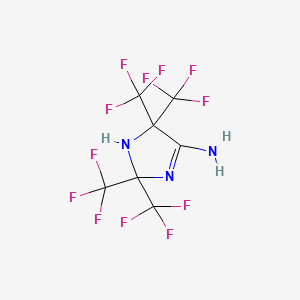
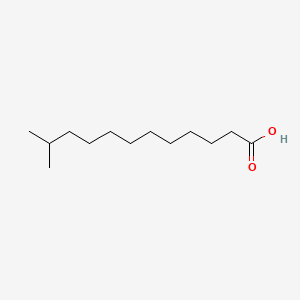
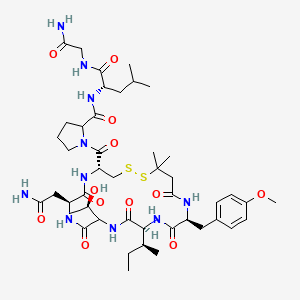
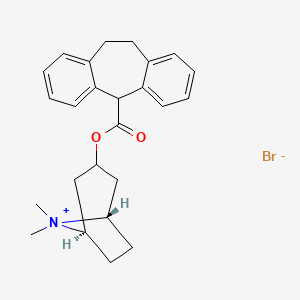
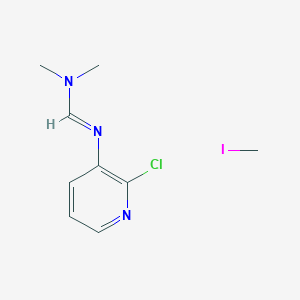
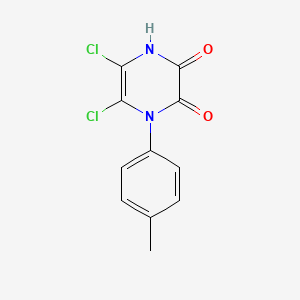
![4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol](/img/structure/B1205970.png)
